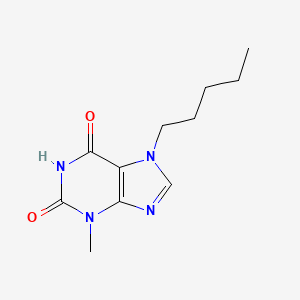

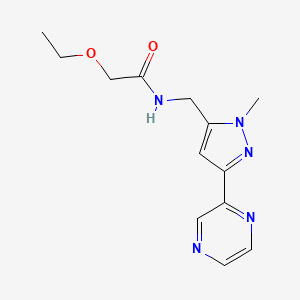

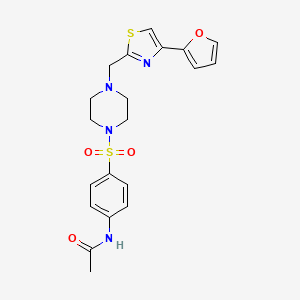

(Z)-tert-butyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-tert-butyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with organic halides . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including single-crystal X-ray diffraction, IR, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve free radical reactions . For instance, N-bromosuccinimide (NBS) is used in free radical reactions, where it loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques .Aplicaciones Científicas De Investigación

Catalytic Applications

- tert-Butyl perbenzoate has been used as a substitute for benzoquinone in mild Fujiwara-Moritani reactions, indicating the potential of tert-butyl compounds in facilitating carbon-carbon bond formation under mild conditions. This reaction system was enhanced with Cu(OAc)2 as a cocatalyst, suggesting the relevance of tert-butyl compounds in metal-catalyzed reactions (Xinzhu Liu & K. K. Hii, 2011).

Synthesis of Novel Compounds

- N-Nitrosohydroxylamines' hydrolysis and reaction with potassium tert-butoxide reveal the chemical reactivity of tert-butyl groups in generating aldehydes and diazotate ions, underscoring the utility of tert-butyl compounds in synthetic organic chemistry (K. Kano & J. Anselme, 1992).

- Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been developed for asymmetric hydrogenation of alkenes, demonstrating the importance of tert-butyl groups in designing chiral ligands for stereoselective synthesis (T. Imamoto et al., 2012).

Reaction Mechanisms and Structure Elucidation

- The interaction of homophthalic anhydride with (triphenylphosphoranylidene)acetates, leading to various products, highlights the complexity of reactions involving acetates and the significance of structural and mechanistic studies in understanding these processes (O. Shablykin et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research could focus on further elucidating the properties and potential applications of “(Z)-tert-butyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate”. This could include investigating its potential uses in various industries, such as pharmaceuticals, biotechnology, and specialty chemicals .

Propiedades

IUPAC Name |

tert-butyl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14-5-7-15(8-6-14)11-19-21(24)17-10-9-16(12-18(17)26-19)25-13-20(23)27-22(2,3)4/h5-12H,13H2,1-4H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMIFYPHIJUSMU-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2701059.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2701061.png)

![tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B2701063.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701067.png)

![Benzyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2701073.png)

![5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2701079.png)